(1-(3-Methoxyphenyl)ethyl)alanine
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Overview
Description
(1-(3-Methoxyphenyl)ethyl)alanine is an organic compound with the molecular formula C12H17NO3 It is a derivative of alanine, an amino acid, and features a methoxyphenyl group attached to the ethyl side chain of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxyphenyl)ethyl)alanine typically involves the reaction of 3-methoxyphenylacetic acid with alanine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the carboxyl group of 3-methoxyphenylacetic acid and the amino group of alanine .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-(3-Methoxyphenyl)ethyl)alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylacetic acid derivatives.
Reduction: Formation of 3-methoxyphenylethanol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(3-Methoxyphenyl)ethyl)alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can serve as a model compound for studying amino acid metabolism and enzyme-substrate interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of enzyme inhibitors or as a precursor for bioactive compounds .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-(3-Methoxyphenyl)ethyl)alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylalanine: Similar structure but lacks the ethyl side chain.
3-Hydroxyphenylalanine: Hydroxyl group instead of a methoxy group.
3-Methoxytyrosine: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
(1-(3-Methoxyphenyl)ethyl)alanine is unique due to the presence of both the methoxyphenyl group and the ethyl side chain. This combination provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)ethylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-8(13-9(2)12(14)15)10-5-4-6-11(7-10)16-3/h4-9,13H,1-3H3,(H,14,15) |
InChI Key |
LSUOBAXKFNQWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(C)C(=O)O |
Origin of Product |
United States |
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